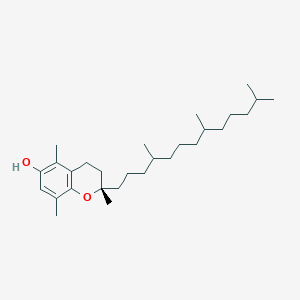
(2S)-2,5,8-trimethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Beta-tocopherol: is one of the four tocopherols, which are a class of organic compounds collectively known as vitamin E. These compounds are characterized by a chromanol ring and a hydrophobic phytyl tail. Beta-tocopherol is a lipophilic antioxidant, meaning it is soluble in fats and helps protect cells from oxidative damage by scavenging free radicals. It is naturally found in various plant oils, nuts, and seeds.
準備方法
Synthetic Routes and Reaction Conditions: Beta-tocopherol can be synthesized through several chemical routes. One common method involves the condensation of trimethylhydroquinone with isophytol under acidic conditions to form the chromanol ring structure. This is followed by methylation to introduce the methyl groups at specific positions on the ring.
Industrial Production Methods: Industrially, beta-tocopherol is often extracted from plant oils such as soybean, sunflower, and corn oil. The extraction process typically involves solvent extraction followed by purification using techniques like high-performance liquid chromatography (HPLC). The tocopherols are then separated and purified to obtain beta-tocopherol.
化学反応の分析
Types of Reactions: Beta-tocopherol undergoes several types of chemical reactions, including:
Oxidation: Beta-tocopherol can be oxidized to form tocopherol quinone, which is a less active form.
Reduction: It can be reduced back to its active form by reacting with reducing agents like ascorbate or glutathione.
Substitution: Beta-tocopherol can undergo substitution reactions where the hydroxyl group on the chromanol ring is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents like ascorbate (vitamin C) and glutathione are commonly used.
Substitution: Various reagents can be used depending on the desired substitution, such as alkyl halides for alkylation reactions.
Major Products Formed:
Tocopherol Quinone: Formed during oxidation.
Reduced Beta-Tocopherol: Formed during reduction.
Substituted Beta-Tocopherol Derivatives: Formed during substitution reactions.
科学的研究の応用
Beta-tocopherol has a wide range of scientific research applications:
Chemistry: It is used as a standard antioxidant in various chemical assays to study oxidative stress and free radical scavenging.
Biology: Beta-tocopherol is studied for its role in protecting cell membranes from oxidative damage and its involvement in cellular signaling pathways.
Medicine: It is researched for its potential therapeutic effects in preventing and treating diseases related to oxidative stress, such as cardiovascular diseases, cancer, and neurodegenerative disorders.
Industry: Beta-tocopherol is used as a natural preservative in the food and cosmetic industries due to its antioxidant properties.
作用機序
Beta-tocopherol exerts its effects primarily through its antioxidant activity. It scavenges free radicals by donating a hydrogen atom from its hydroxyl group, thereby neutralizing the radicals and preventing oxidative damage to lipids, proteins, and DNA. The resulting tocopherol radical is more stable and can be recycled back to its active form by reacting with other antioxidants like ascorbate or glutathione. This process helps maintain cellular integrity and function.
類似化合物との比較
Alpha-tocopherol: The most biologically active form of vitamin E, commonly found in supplements.
Gamma-tocopherol: Predominant in the American diet, known for its anti-inflammatory properties.
Delta-tocopherol: Less common but has potent antioxidant activity.
Uniqueness of Beta-Tocopherol: Beta-tocopherol is unique in its specific methylation pattern on the chromanol ring, which influences its antioxidant activity and biological functions. While alpha-tocopherol is more commonly used in supplements due to its higher biological activity, beta-tocopherol still plays a crucial role in the overall antioxidant defense system in the body.
特性
分子式 |
C28H48O2 |
|---|---|
分子量 |
416.7 g/mol |
IUPAC名 |
(2S)-2,5,8-trimethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C28H48O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-17-28(7)18-16-25-24(6)26(29)19-23(5)27(25)30-28/h19-22,29H,8-18H2,1-7H3/t21?,22?,28-/m0/s1 |
InChIキー |
WGVKWNUPNGFDFJ-HVKFLMNHSA-N |
異性体SMILES |
CC1=CC(=C(C2=C1O[C@@](CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)O |
正規SMILES |
CC1=CC(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-methyl-9-(2-phenylethyl)-3-[(2E)-3-phenylprop-2-en-1-yl]-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14108543.png)
![2-[4-(4-chlorophenyl)-1H-pyrazol-5-yl]-5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]phenol](/img/structure/B14108545.png)
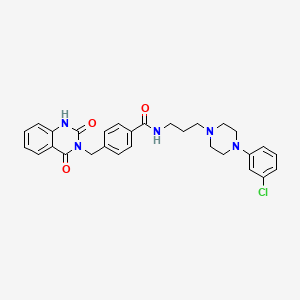
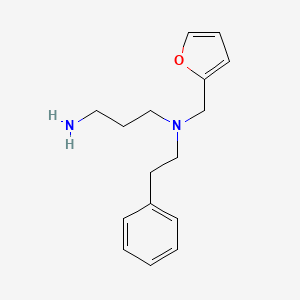
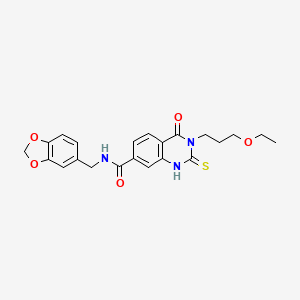
![5-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14108573.png)
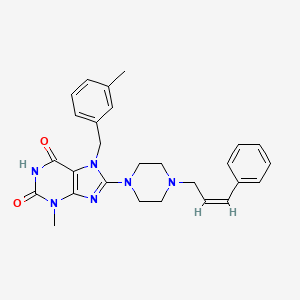
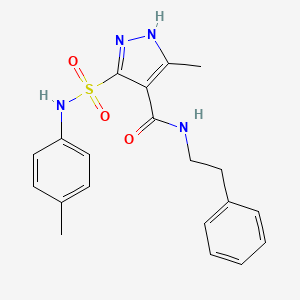
![9-(4-ethylphenyl)-3-hexyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14108585.png)
![2-[(4-Fluorophenyl)methyl]-6-(2-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14108590.png)
![7-Chloro-2-(furan-2-ylmethyl)-1-(4-hydroxy-3-methoxyphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14108597.png)
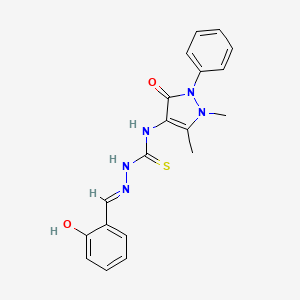
![1-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)-3-(2-methoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14108624.png)
![3-[(4-chlorophenyl)methyl]-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14108630.png)
